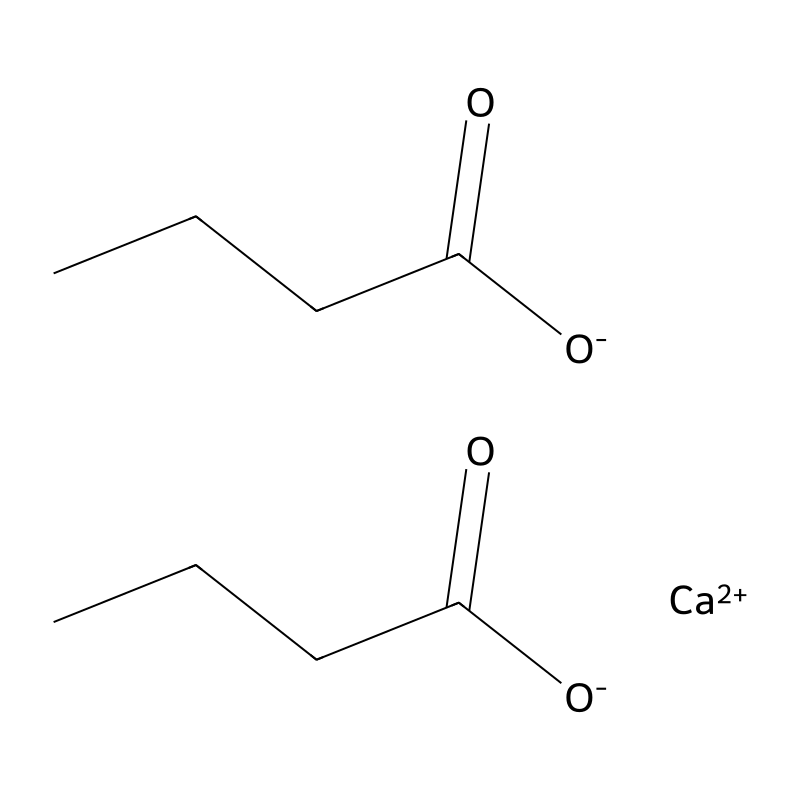Calcium butyrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Gut Health:
- Anti-inflammatory properties: Studies suggest that calcium butyrate may help reduce inflammation in the gut, potentially aiding in the treatment of inflammatory bowel diseases like ulcerative colitis [].
- Maintaining gut barrier function: Calcium butyrate may play a role in strengthening the intestinal barrier, which helps regulate the passage of substances between the gut and the bloodstream [].
Cancer Research:
- Antitumor effects: Some research suggests that calcium butyrate may have antitumor properties, potentially inhibiting the growth and spread of certain cancer cells []. However, more research is needed to understand the mechanisms and potential clinical applications.
- Enhancing the efficacy of cancer therapy: Studies indicate that calcium butyrate may improve the effectiveness of certain cancer treatments by influencing cellular processes within tumors [].
Other Areas of Investigation:
- Metabolic health: Research is ongoing to explore the potential effects of calcium butyrate on various aspects of metabolic health, including insulin sensitivity and obesity [].
- Neurological function: Emerging evidence suggests a potential link between gut health and brain function. Some studies are investigating the possible role of calcium butyrate in influencing neurological health [].
Calcium butyrate is a calcium salt of butyric acid, with the chemical formula and a molar mass of approximately 214.27 g/mol. It appears as a white to off-white solid and is soluble in dimethyl sulfoxide and slightly soluble in methanol. The compound is characterized by its ionic structure, where calcium ions are bound to two butyrate anions, allowing for interactions with various biological molecules .
Butyric acid, the parent compound, is a short-chain fatty acid produced through fermentation by gut microbiota, playing a crucial role in gut health and metabolism. Calcium butyrate is often used as a dietary supplement and in feed additives due to its potential health benefits .
Research suggests that calcium butyrate may influence gut health through several mechanisms, including:
- Promoting colonocyte growth: Butyrate serves as a primary energy source for the cells lining the colon, promoting their health and function [].
- Modulating gut microbiota: Calcium butyrate may influence the composition of gut bacteria, potentially promoting the growth of beneficial bacteria [].
- Reducing inflammation: Butyrate may regulate the immune response in the gut, potentially reducing inflammation [].
This reaction highlights the formation of calcium butyrate from its acidic precursor in the presence of a base .
Calcium butyrate exhibits several biological activities that make it beneficial for health. It has been shown to support gut health by promoting the growth of beneficial gut bacteria and enhancing intestinal barrier function. Additionally, studies suggest that calcium butyrate may play a role in reducing muscle protein breakdown, thereby aiding muscle recovery after exercise .
Research indicates that supplementation with calcium butyrate can lead to increased muscle fiber composition and metabolic performance in both animal models and potentially humans . Furthermore, it has been studied for its anabolic properties, particularly in reducing body fat and improving exercise endurance .
Calcium butyrate can be synthesized through multiple methods:
- Neutralization Reaction: Mixing butyric acid with calcium hydroxide or calcium carbonate results in the formation of calcium butyrate.
- Fermentation Processes: Crude forms of calcium butyrate can be produced by fermenting substrates containing fermentable sugars with specific bacteria such as Clostridium species, followed by neutralization with calcium carbonate .
- Microbial Biosynthesis: Certain anaerobic bacteria naturally produce butyric acid through fermentation pathways, which can then be converted into calcium butyrate through subsequent reactions with calcium salts .
Calcium butyrate has diverse applications across various fields:
- Animal Nutrition: It is widely used as a feed additive for livestock and poultry to improve gut health and reduce diarrhea incidence.
- Nutritional Supplements: In human nutrition, it is utilized for its potential benefits in muscle recovery and fat reduction.
- Pharmaceutical Industry: Research into its therapeutic applications continues, particularly regarding metabolic disorders and gastrointestinal diseases.
Studies on calcium butyrate have focused on its interactions within biological systems. It has been observed to modulate gut microbiota composition positively and enhance the absorption of nutrients. Furthermore, its anabolic effects on muscle tissue have been attributed to its ability to influence metabolic pathways related to protein synthesis and degradation .
Research suggests that calcium butyrate may also interact with signaling pathways involved in inflammation and immune responses, making it a compound of interest for further studies on metabolic health .
Calcium butyrate shares similarities with other short-chain fatty acids and their salts. Below are some comparable compounds:
| Compound | Chemical Formula | Unique Properties |
|---|---|---|
| Sodium Butyrate | C4H7NaO2 | More soluble in water; used in cell culture |
| Potassium Butyrate | C4H7K O2 | Similar applications as sodium salt |
| Magnesium Butyrate | C8H14MgO4 | Often used for magnesium supplementation |
| Butyric Acid | C4H8O2 | Naturally occurring; direct source |
Uniqueness of Calcium Butyrate: Unlike sodium or potassium salts, calcium butyrate provides both the benefits of short-chain fatty acids while also supplying essential calcium ions, which are vital for various physiological functions. This dual role makes it particularly beneficial in animal nutrition and metabolic health research.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








